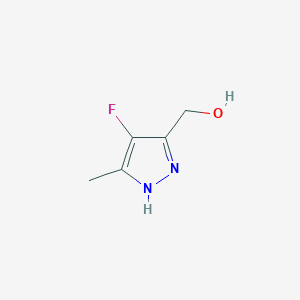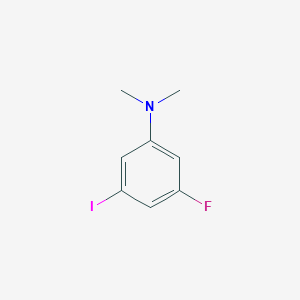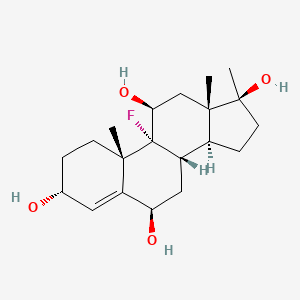![molecular formula C38H42F3N9O12 B1516607 2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B1516607.png)
2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Luteinizing hormone-releasing hormone (1-6) (free acid) is a peptide fragment derived from the larger luteinizing hormone-releasing hormone. This compound plays a crucial role in regulating the release of follicle-stimulating hormone and luteinizing hormone from the anterior pituitary gland. It is a key component in the endocrine system, influencing reproductive functions in both males and females .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of luteinizing hormone-releasing hormone (1-6) (free acid) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The initial amino acid is attached to the resin through its carboxyl group.
Deprotection and coupling: The amino group of the attached amino acid is deprotected, and the next amino acid is coupled using reagents like dicyclohexylcarbodiimide and hydroxybenzotriazole.
Repetition: Steps 1 and 2 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography.
Industrial Production Methods
Industrial production of luteinizing hormone-releasing hormone (1-6) (free acid) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The purification process is also scaled up, employing techniques like preparative high-performance liquid chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Luteinizing hormone-releasing hormone (1-6) (free acid) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.
Substitution: Amino acid residues in the peptide can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol.
Substitution: Amino acid analogs and coupling reagents like dicyclohexylcarbodiimide and hydroxybenzotriazole.
Major Products
The major products formed from these reactions include modified peptides with altered biological activity, which are useful for studying the structure-activity relationships and developing therapeutic analogs.
Applications De Recherche Scientifique
Luteinizing hormone-releasing hormone (1-6) (free acid) has a wide range of scientific research applications:
Chemistry: Used in the study of peptide synthesis and modification.
Biology: Investigated for its role in regulating reproductive hormones.
Medicine: Explored as a potential therapeutic agent for conditions related to hormone imbalances, such as infertility and hormone-sensitive cancers.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
Mécanisme D'action
Luteinizing hormone-releasing hormone (1-6) (free acid) exerts its effects by binding to specific receptors on the surface of pituitary gonadotropes. This binding activates G-protein coupled receptors, leading to the activation of phospholipase C and the production of inositol trisphosphate and diacylglycerol. These second messengers trigger the release of calcium ions from intracellular stores, ultimately stimulating the secretion of follicle-stimulating hormone and luteinizing hormone .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Luteinizing hormone-releasing hormone (1-5) (free acid)
- Luteinizing hormone-releasing hormone (1-7) (free acid)
- Luteinizing hormone-releasing hormone (1-9) (free acid)
Uniqueness
Luteinizing hormone-releasing hormone (1-6) (free acid) is unique due to its specific sequence and biological activity. It has been shown to have distinct effects on the release of reproductive hormones compared to other fragments. Its stability and resistance to degradation make it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C38H42F3N9O12 |
|---|---|
Poids moléculaire |
873.8 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C36H41N9O10.C2HF3O2/c46-17-29(36(55)42-26(32(51)39-16-31(49)50)11-19-5-7-22(47)8-6-19)45-34(53)27(12-20-14-38-24-4-2-1-3-23(20)24)43-35(54)28(13-21-15-37-18-40-21)44-33(52)25-9-10-30(48)41-25;3-2(4,5)1(6)7/h1-8,14-15,18,25-29,38,46-47H,9-13,16-17H2,(H,37,40)(H,39,51)(H,41,48)(H,42,55)(H,43,54)(H,44,52)(H,45,53)(H,49,50);(H,6,7)/t25-,26-,27-,28-,29-;/m0./s1 |
Clé InChI |
FDNLGWKYDMEUPS-MKBCWQGJSA-N |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)NCC(=O)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)O.C(=O)(C(F)(F)F)O |
Séquence |
XHWSYG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-2-Amino-N-(1-(8-chloro-1-oxo-2-phenyl-1,2-dihydroisoquinolin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1516529.png)


![Cyclohexanepropanoicacid, 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-a-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,trans-(aS)-](/img/structure/B1516538.png)

![2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516540.png)


![N6-[((((3-Aminopropoxy(ethoxy))ethoxy)ethoxy)ethoxy)-propyl]adenosine](/img/structure/B1516550.png)
![D-[2-13C]gulose](/img/structure/B1516552.png)


